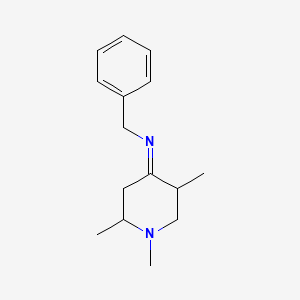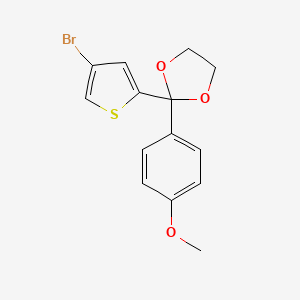![molecular formula C9H14O2 B14306640 Furan, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 110339-33-8](/img/structure/B14306640.png)
Furan, 2-[(1,1-dimethylethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-[(1,1-dimethylethoxy)methyl]- is a chemical compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a tert-butyl group attached to the furan ring via an oxygen atom. Furans are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including Furan, 2-[(1,1-dimethylethoxy)methyl]-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . Another method includes the use of palladium-catalyzed reactions to form substituted furans from enyne acetates in the presence of a Lewis acid .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For example, furfural, a precursor to many furan compounds, can be obtained from agricultural residues such as oat hulls and rice husks . The conversion of these feedstocks into furan derivatives is facilitated by various catalytic processes, ensuring a sustainable and eco-friendly production method .
Análisis De Reacciones Químicas
Types of Reactions
Furan, 2-[(1,1-dimethylethoxy)methyl]- undergoes several types of chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans into dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, acids for the Paal-Knorr synthesis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
Aplicaciones Científicas De Investigación
Furan, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Furan, 2-[(1,1-dimethylethoxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Furan, 2-[(1,1-dimethylethoxy)methyl]- include other furan derivatives such as:
2,5-Furandicarboxylic acid (2,5-FDCA): Known for its use in producing bio-based plastics.
2,5-Dimethylfuran (2,5-DMF): Studied for its potential as a biofuel.
Uniqueness
What sets Furan, 2-[(1,1-dimethylethoxy)methyl]- apart is its unique tert-butyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and make it suitable for specific applications where other furan derivatives may not be as effective .
Propiedades
Número CAS |
110339-33-8 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]furan |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)11-7-8-5-4-6-10-8/h4-6H,7H2,1-3H3 |
Clave InChI |
UROUUEDWXIQAAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


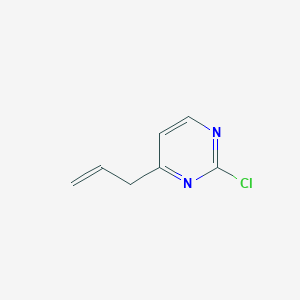
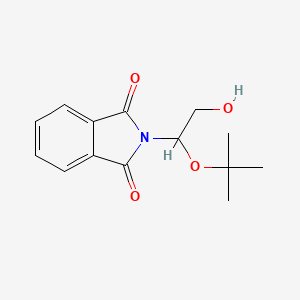
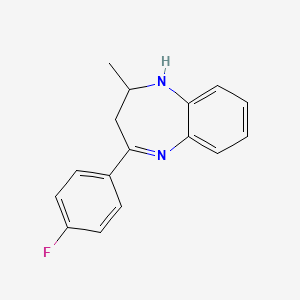
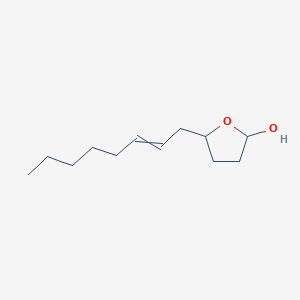
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
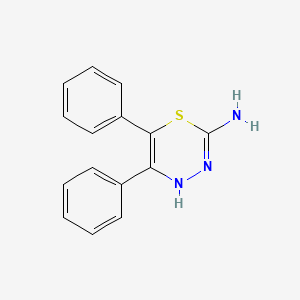
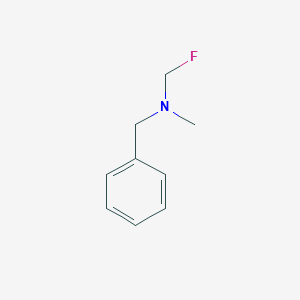
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
